molecular formula C24H25N3O3 B5690345 N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide

N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide

Cat. No. B5690345
M. Wt: 403.5 g/mol
InChI Key: NOPVCFPMNNJGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide, also known as JNJ-42165279, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is implicated in the development of insulin resistance, a key feature of type 2 diabetes. JNJ-42165279 has shown promising results in preclinical studies as a potential therapy for type 2 diabetes.

Mechanism of Action

N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide is a selective inhibitor of PTP1B, a phosphatase that dephosphorylates the insulin receptor and downstream signaling molecules. Inhibition of PTP1B results in increased insulin signaling and glucose uptake in peripheral tissues, leading to improved glucose homeostasis. This compound has been shown to be selective for PTP1B over other protein tyrosine phosphatases, making it a promising therapeutic target for type 2 diabetes.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. The compound increases glucose uptake in skeletal muscle and adipose tissue and reduces hepatic glucose production. This compound also improves lipid metabolism and reduces inflammation in adipose tissue. These effects are attributed to the inhibition of PTP1B and the subsequent activation of insulin signaling pathways.

Advantages and Limitations for Lab Experiments

N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for PTP1B, which makes it a useful tool for studying the role of this phosphatase in insulin signaling and glucose homeostasis. However, this compound has some limitations. It has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. It also has low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

For research on this compound include:
1. Clinical trials to evaluate the safety and efficacy of N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide in humans with type 2 diabetes.
2. Studies to investigate the optimal dosing and administration of this compound for maximum efficacy.
3. Development of new formulations or delivery methods to improve the bioavailability and pharmacokinetics of this compound.
4. Studies to investigate the long-term effects of this compound on glucose homeostasis, lipid metabolism, and inflammation in preclinical models.
5. Investigation of the potential use of this compound in combination with other therapies for type 2 diabetes, such as metformin or GLP-1 receptor agonists.
In conclusion, this compound is a small molecule inhibitor of PTP1B that has shown promising results in preclinical studies as a potential therapy for type 2 diabetes. Further research is needed to evaluate the safety and efficacy of this compound in humans and to investigate its optimal dosing and administration, long-term effects, and potential use in combination with other therapies.

Synthesis Methods

N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide was synthesized by a multi-step process involving the coupling of 4'-methoxybiphenyl-2-amine with 1-(1H-pyrrol-3-yl) piperidine-3-carboxylic acid, followed by the addition of a carbonyl group to the pyrrole ring. The final product was obtained by purification using column chromatography. The synthesis method has been described in detail in a patent application filed by Janssen Pharmaceutica.

Scientific Research Applications

N-(4'-methoxybiphenyl-2-yl)-1-(1H-pyrrol-3-ylcarbonyl)piperidine-3-carboxamide has been extensively studied in preclinical models of type 2 diabetes. In a study published in the Journal of Medicinal Chemistry, this compound was shown to improve glucose tolerance and insulin sensitivity in obese mice fed a high-fat diet. The compound also reduced hepatic glucose production and increased glucose uptake in skeletal muscle and adipose tissue. These effects were attributed to the inhibition of PTP1B, which resulted in increased insulin signaling and glucose uptake.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)phenyl]-1-(1H-pyrrole-3-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-30-20-10-8-17(9-11-20)21-6-2-3-7-22(21)26-23(28)19-5-4-14-27(16-19)24(29)18-12-13-25-15-18/h2-3,6-13,15,19,25H,4-5,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPVCFPMNNJGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)C(=O)C4=CNC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.